molecular formula C19H30N2O2 B6637978 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide

1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide

Cat. No. B6637978
M. Wt: 318.5 g/mol
InChI Key: MYWUUMINTVRBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide, also known as BHMP, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. BHMP belongs to the class of piperidine carboxamides and has been shown to exhibit promising biological activity. In

Mechanism of Action

1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is believed to exert its pharmacological effects through the modulation of the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has also been shown to interact with the dopaminergic system, which is involved in the regulation of reward and addiction.
Biochemical and Physiological Effects
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression. It has also been shown to interact with the dopaminergic system, which is involved in the regulation of reward and addiction.

Advantages and Limitations for Lab Experiments

One advantage of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is its ability to interact with the central nervous system, making it a potential candidate for use in pharmacological research. However, one limitation is the lack of research on the long-term effects of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide on the body.

Future Directions

Future research on 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide could focus on its potential use in treating drug addiction and withdrawal symptoms. Additionally, further studies could be conducted to investigate the long-term effects of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide on the body. Another direction for future research could be the development of new analogs of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide with improved pharmacological properties.
Conclusion
In conclusion, 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is a promising chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. It exhibits anxiolytic and antidepressant-like effects and has been studied for its potential use in treating drug addiction and withdrawal symptoms. Further research is needed to fully understand the potential benefits and limitations of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide.

Synthesis Methods

1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 3-methylpentan-3-ol with benzyl chloride to form 1-benzyl-3-methylpentan-3-ol. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide.

Scientific Research Applications

1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has shown potential for use in pharmacological research due to its ability to interact with the central nervous system. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-3-19(2,11-13-22)20-18(23)17-10-7-12-21(15-17)14-16-8-5-4-6-9-16/h4-6,8-9,17,22H,3,7,10-15H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWUUMINTVRBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCO)NC(=O)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide

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